molecular formula C19H20FNO B2696014 1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide CAS No. 1091462-45-1

1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide

Cat. No.: B2696014
CAS No.: 1091462-45-1
M. Wt: 297.373
InChI Key: RDVKQWQRWCSNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a 4-fluorophenyl and a mesityl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenyl ring.

    Attachment of the mesityl group: This can be done through Friedel-Crafts alkylation, where mesitylene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the carboxamide group: This involves the reaction of the cyclopropane carboxylic acid with an amine, followed by dehydration to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, where the compound modulates the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide: shares similarities with other cyclopropane carboxamides, such as:

Uniqueness

The presence of the 4-fluorophenyl group in this compound imparts unique electronic properties, making it distinct from its analogs

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c1-12-10-13(2)17(14(3)11-12)21-18(22)19(8-9-19)15-4-6-16(20)7-5-15/h4-7,10-11H,8-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVKQWQRWCSNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.